7-Methoxy-1-methyl-2-tetralone
Overview
Description
7-Methoxy-1-methyl-2-tetralone, also known as this compound, is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Analgesics
7-Methoxy-1-tetralone is used as a precursor in the synthesis of analgesic compounds. For instance, derivatives of hexahydro-1H-3-benzazonine, synthesized from 7-methoxy-1-tetralone, have shown analgetic activity comparable to codeine (Shiotani, Kometani, & Mitsuhashi, 1975).
Anti-Cancer Properties
A study on 7-Methoxy-1-tetralone (MT) revealed its potential in treating hepatocellular carcinoma (HCC). MT was found to suppress cell proliferation and migration in HCC cells, inducing apoptosis and affecting various signaling pathways (Wen et al., 2020).
Synthesis of Natural Products
This compound is used as a starting material for synthesizing various natural products. For instance, it has been employed in the synthesis of diterpenes, sesquiterpenes, and other natural products, demonstrating its versatility as a building block in organic synthesis (Poon et al., 2008).
Pharmaceutical Applications
In pharmaceutical chemistry, it serves as an intermediate for various drug syntheses. For example, it has been used in the synthesis of tetralone acid analogues of podophyllotoxin with antimitotic activity, highlighting its significance in developing new therapeutic agents (Shivakumar et al., 2014).
Methodological Improvements in Organic Synthesis
Research has focused on developing efficient and practical methods for synthesizing 7-Methoxy-1-tetralone and its derivatives, indicating its importance in synthetic organic chemistry (Cabrera & Banerjee, 2010).
Mechanism of Action
Target of Action
7-Methoxy-1-methyl-2-tetralone is an important intermediate in the synthesis of the opioid analgesic drug, Dezocine . Dezocine is an analgesic agent with both opioid agonist and antagonist activity . It plays a vital role in the treatment of moderate to severe pain resulting from surgeries or cancer .
Mode of Action
Dezocine acts on opioid receptors in the central nervous system, producing analgesic effects .
Biochemical Pathways
The synthesis of this compound involves several steps. Anisole is mixed with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. The corresponding compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with MeSO3H to form 7-methoxy-1-tetralone .
Pharmacokinetics
The continuous-flow synthesis of this compound has been reported to provide the desired product in an overall yield of up to 766% with 99% purity . This suggests that the compound can be efficiently produced and may have good bioavailability.
Result of Action
The primary result of the action of this compound is the production of Dezocine, an opioid analgesic. Dezocine has been shown to effectively treat moderate to severe pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the continuous-flow synthesis of this compound has been shown to offer significant advantages over traditional batch operation, including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .
Safety and Hazards
Future Directions
Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), including 7-Methoxy-1-methyl-2-tetralone. This technology offers significant advantages such as dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .
Biochemical Analysis
Biochemical Properties
It is known to be an essential intermediate in the synthesis of Dezocine , indicating that it may interact with various enzymes, proteins, and other biomolecules during this process
Cellular Effects
Studies on the cellular effects of 7-Methoxy-1-methyl-2-tetralone are limited. Research has shown that it can induce apoptosis and suppress cell proliferation and migration in Hepatocellular Carcinoma (HCC) cells . It influences cell function by regulating cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves suppression of c-Met, phosphorylated AKT (p-AKT), NF-κB, matrix metallopeptidase 2 (MMP2)/MMP9 protein levels in HepG2 cells . This suggests that it exerts its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the compound can inhibit the proliferation of HepG2 cells in a time- and concentration-dependent manner .
Properties
IUPAC Name |
7-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-11-7-10(14-2)5-3-9(11)4-6-12(8)13/h3,5,7-8H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIWPPSNJSVFED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305388 | |
Record name | 1-Methyl-7-methoxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-23-5 | |
Record name | 1-Methyl-7-methoxy-2-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-7-methoxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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